2-(1-bromoethyl)-4(3H)-quinazolinone
Overview
Description
2-(1-bromoethyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C10H9BrN2O and its molecular weight is 253.099. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods : 4(3H)-quinazolinones, including its derivatives like 2-(1-bromoethyl)-4(3H)-quinazolinone, have been a focus for developing new synthesis methods. For instance, research has explored various routes and strategies for the synthesis of 4(3H)-quinazolinones, highlighting their broad applications such as antimalarial, antitumor, anticonvulsant, and antimicrobial activities (He, Li, Chen, & Wu, 2014).
Catalysis : Studies have shown that certain catalysts can facilitate the synthesis of 4(3H)-quinazolinone derivatives. One research demonstrated a one-pot, three-component method for synthesizing 2,3-disubstituted-4(3H)-quinazolinones using KAl(SO4)2·12H2O (Alum) under specific conditions (Mohammadi & Hossini, 2011).
Antiviral and Cytotoxic Activity : Some derivatives of 4(3H)-quinazolinone have shown potential in antiviral and cytotoxic activities. Research indicates the synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones and their evaluation for antiviral activity and cytotoxicity in various cell cultures, suggesting potential applications in antiviral therapies (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Antioxidant Properties : The antioxidant properties of quinazolinone derivatives, including 2-substituted quinazolin-4(3H)-ones, have been investigated. Research shows that different substituents on the quinazolinone ring can significantly affect their antioxidant activities, which is crucial for their potential therapeutic applications (Mravljak, Slavec, Hrast, & Sova, 2021).
Luminescent Materials and Bioimaging : Quinazolinone derivatives have been found to exhibit good luminescence properties, making them candidates for fluorescent probes, biological imaging reagents, and luminescent materials. Their biocompatibility and low toxicity enhance their applicability in these areas (Xing et al., 2021).
Corrosion Inhibition : Novel quinazolinone derivatives have been studied as corrosion inhibitors for mild steel in acidic media. The research includes exploring the efficiency of these compounds as inhibitors and understanding their adsorption behavior on metal surfaces (Errahmany et al., 2020).
Properties
IUPAC Name |
2-(1-bromoethyl)-3H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCHMSTXWLBOFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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